molecular formula C17H21ClN2O2 B11327544 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide

Cat. No.: B11327544
M. Wt: 320.8 g/mol
InChI Key: BYIHECRWRVEIPD-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan ring can be reduced to form furan-2-carbinol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Furan-2-carbinol derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide is unique due to its specific combination of a furan ring, chlorophenyl group, and diethylaminoethyl side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]furan-2-carboxamide

InChI

InChI=1S/C17H21ClN2O2/c1-3-20(4-2)15(13-8-5-6-9-14(13)18)12-19-17(21)16-10-7-11-22-16/h5-11,15H,3-4,12H2,1-2H3,(H,19,21)

InChI Key

BYIHECRWRVEIPD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)C1=CC=CO1)C2=CC=CC=C2Cl

Origin of Product

United States

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